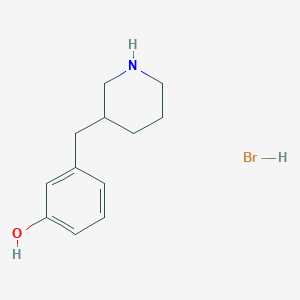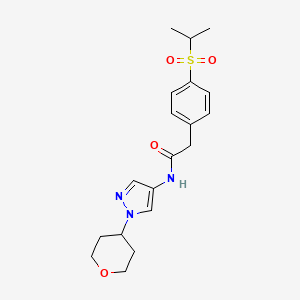![molecular formula C19H16N4O4S3 B2825934 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 921996-19-2](/img/structure/B2825934.png)
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H16N4O4S3 and its molecular weight is 460.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide derivatives are explored for their therapeutic potentials in various studies. For instance, compounds with a benzothiazole moiety have been synthesized and screened for their antitumor activities against a wide range of cancer cell lines, revealing some compounds as potential anticancer agents (Yurttaş, Tay, & Demirayak, 2015). Moreover, derivatives incorporating sulfonamide groups have been evaluated for their antimicrobial properties, showing considerable antibacterial activity, which underscores their potential in addressing microbial resistance issues (Patel & Agravat, 2007).
Antimicrobial Studies
Research has demonstrated the synthesis of new pyridine derivatives, including those with benzothiazole and sulfonamide moieties, to exhibit significant antimicrobial activity. These compounds were prepared through specific synthetic routes and tested against various bacterial strains, showcasing their potential as new antibacterial agents (Patel & Agravat, 2009).
Photochemical and Photophysical Properties
Certain benzothiazole derivatives are studied for their photochemical and photophysical properties, making them suitable for applications in photodynamic therapy and fluorescent materials. For example, zinc phthalocyanines substituted with benzothiazole-derived sulfonamide groups exhibit high singlet oxygen quantum yields, suggesting their utility in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their corrosion inhibitory effects on metals in acidic environments. These compounds offer promising results in protecting steel against corrosion, attributed to their ability to form stable adsorption layers on the metal surface, highlighting their potential in materials science and engineering (Hu et al., 2016).
Mechanism of Action
While the exact mechanism of action for this specific compound is not available, benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S3/c1-27-13-6-8-14(9-7-13)30(25,26)23-19-20-12(11-28-19)10-17(24)22-18-21-15-4-2-3-5-16(15)29-18/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZPMXDLYLEICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




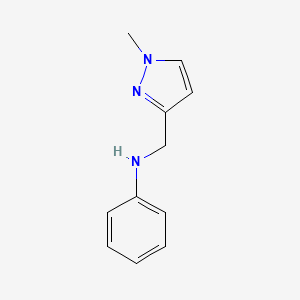
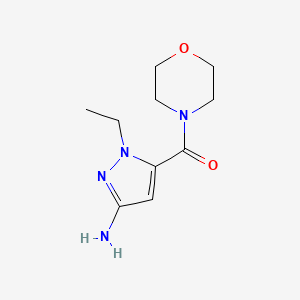
![{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetic acid](/img/structure/B2825862.png)
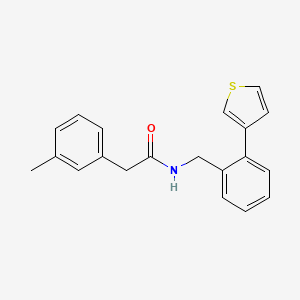
![ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate](/img/structure/B2825864.png)


![4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione](/img/structure/B2825868.png)
